

Spectroscopic Data of 7-bromoheptanenitrile: A Technical Guide

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Compound of Interest

Compound Name: 7-Bromoheptanenitrile

Cat. No.: B124884

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This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **7-bromoheptanenitrile** (CAS No. 20965-27-9), a bifunctional molecule incorporating both a nitrile and a bromoalkane moiety.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering not just the raw spectral data but also the underlying principles and experimental considerations essential for accurate interpretation and application.

Introduction to 7-bromoheptanenitrile

7-Bromoheptanenitrile, with the linear formula $\text{Br}(\text{CH}_2)_6\text{CN}$, is a valuable building block in organic synthesis.[1] Its structure presents two reactive centers: the electrophilic carbon of the nitrile group and the electrophilic carbon attached to the bromine atom. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound.

Molecular Structure and Properties:

- Molecular Formula: $\text{C}_7\text{H}_{12}\text{BrN}$ [3][4][5]
- Molecular Weight: 190.08 g/mol [1][3][4]
- Appearance: Colorless to light yellow liquid[6]

- Boiling Point: 140-141 °C at 14 mmHg[1][2]
- Density: 1.265 g/mL at 25 °C[1][2]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For **7-bromoheptanenitrile**, both ^1H and ^{13}C NMR provide unambiguous confirmation of its structure.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following protocol outlines the key steps for obtaining reliable NMR data for **7-bromoheptanenitrile**. The causality behind each step is explained to ensure a self-validating system.

1. Sample Preparation:

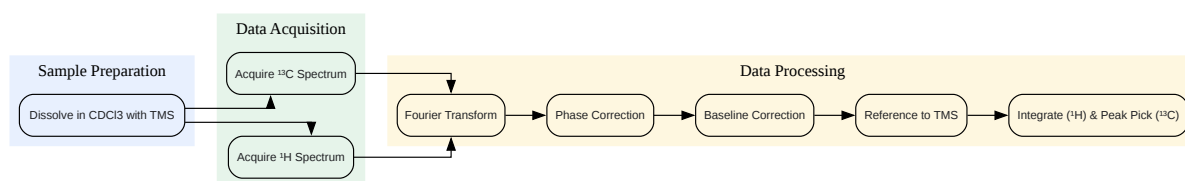
- Solvent Selection: Deuterated chloroform (CDCl_3) is a common and appropriate solvent for **7-bromoheptanenitrile** due to its excellent solubilizing properties for nonpolar to moderately polar compounds and its single, well-defined residual solvent peak. It's crucial to be aware that solvent choice can influence chemical shifts.[7][8]
- Concentration: A concentration of 5-25 mg in 0.5-0.75 mL of solvent is typically sufficient for ^1H NMR. For the less sensitive ^{13}C NMR, a more concentrated sample may be required.
- Internal Standard: Tetramethylsilane (TMS) is added as an internal standard to reference the chemical shifts to 0 ppm.

2. Instrument Parameters:

- ^1H NMR:
 - Pulse Sequence: A standard single-pulse experiment is adequate.
 - Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient to allow for full relaxation of the protons, ensuring accurate integration.
 - Number of Scans (ns): For a sample of moderate concentration, 8 to 16 scans will provide a good signal-to-noise ratio.
- ^{13}C NMR:

- **Pulse Sequence:** A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
- **Relaxation Delay (d1):** A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons, such as the nitrile carbon, which have longer relaxation times.
- **Number of Scans (ns):** Due to the low natural abundance of ^{13}C , a significantly higher number of scans (e.g., 128 or more) is required to achieve an adequate signal-to-noise ratio.

Workflow for NMR Data Acquisition and Processing:



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Caption: Workflow for NMR sample preparation, data acquisition, and processing.

^1H NMR Spectral Data

The ^1H NMR spectrum of **7-bromoheptanenitrile** is characterized by several multiplets corresponding to the methylene protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitrile and bromine groups.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
3.40	Triplet	2H	H ₇
2.34	Triplet	2H	H ₂
1.86	Quintet	2H	H ₆
1.66	Quintet	2H	H ₃
1.45	Multiplet	4H	H ₄ , H ₅

Data sourced from Sigma-Aldrich.[\[4\]](#)

Interpretation:

- H₇ (δ 3.40): The protons on the carbon adjacent to the bromine atom are the most deshielded due to the strong electronegativity of bromine, thus appearing furthest downfield. [\[9\]](#) The signal is a triplet because of coupling to the two adjacent protons on C₆.
- H₂ (δ 2.34): The protons on the carbon adjacent to the electron-withdrawing nitrile group are also deshielded and appear as a triplet due to coupling with the two protons on C₃.[\[10\]](#)
- H₆ (δ 1.86) and H₃ (δ 1.66): These protons are adjacent to the more deshielded methylene groups and appear as quintets.
- H₄, H₅ (δ 1.45): The protons on the central methylene groups are the most shielded and their signals overlap, resulting in a complex multiplet.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Chemical Shift (δ , ppm)	Assignment
119.8	C ₁ (CN)
33.8	C ₇ (CH ₂ Br)
32.5	C ₆
28.1	C ₄
27.8	C ₅
25.1	C ₃
17.0	C ₂

Data sourced from Sigma-Aldrich.[4]

Interpretation:

- C₁ (δ 119.8): The nitrile carbon appears in its characteristic region of the spectrum.[10]
- C₇ (δ 33.8): The carbon attached to the bromine atom is significantly deshielded.
- C₂-C₆: The remaining methylene carbons appear in the aliphatic region of the spectrum, with their chemical shifts influenced by their proximity to the electron-withdrawing groups.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: Acquiring an IR Spectrum

1. Sample Preparation:

- Neat Sample: As **7-bromoheptanenitrile** is a liquid, the spectrum can be conveniently run as a thin film between two salt (NaCl or KBr) plates.[4]
- Attenuated Total Reflectance (ATR): Alternatively, an ATR-IR spectrum can be obtained by placing a drop of the liquid directly on the ATR crystal.[4]

2. Data Acquisition:

- A background spectrum of the empty instrument (or clean ATR crystal) is first recorded.
- The sample is then placed in the instrument, and the sample spectrum is recorded.
- The instrument software automatically subtracts the background from the sample spectrum.

IR Spectral Data

The IR spectrum of **7-bromoheptanenitrile** shows characteristic absorption bands for the nitrile and alkyl halide functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2938, 2860	Strong	C-H (sp ³) stretching
2247	Medium	C≡N stretching
1460	Medium	CH ₂ bending
645	Strong	C-Br stretching

Data sourced from the NIST Chemistry WebBook and SpectraBase.[\[4\]](#)[\[5\]](#)

Interpretation:

- C-H Stretch (2938, 2860 cm⁻¹): These strong absorptions are characteristic of the stretching vibrations of sp³ hybridized C-H bonds in the alkyl chain.[\[11\]](#)[\[12\]](#)
- C≡N Stretch (2247 cm⁻¹): This sharp, medium-intensity peak is a definitive indicator of the nitrile functional group.[\[11\]](#)[\[13\]](#) The triple bond region around 2200 cm⁻¹ is often devoid of other signals, making this a highly diagnostic peak.[\[13\]](#)
- C-Br Stretch (645 cm⁻¹): The absorption due to the C-Br stretching vibration is found in the fingerprint region of the spectrum.[\[14\]](#)[\[15\]](#)[\[16\]](#) Its position can be variable, but it is typically observed in the 500-600 cm⁻¹ range.[\[11\]](#)

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation and identification.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of a volatile compound like **7-bromoheptanenitrile**.

1. Sample Preparation:

- The sample is diluted in a volatile organic solvent such as dichloromethane or hexane.^[17]
^[18] A typical concentration is around 10 µg/mL.^[17]

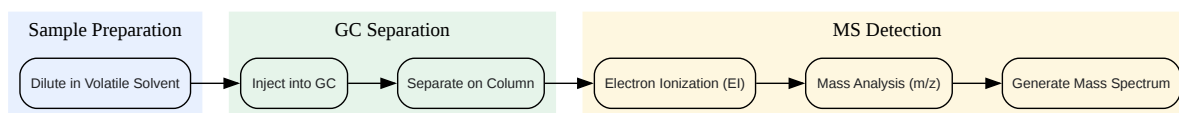
2. GC Separation:

- A small volume of the diluted sample is injected into the gas chromatograph.
- The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.
- The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

3. MS Detection:

- As the separated components elute from the GC column, they enter the mass spectrometer.
- Ionization:** The molecules are ionized, typically by electron ionization (EI), which involves bombarding them with a high-energy electron beam. This process forms a molecular ion (M^+) and fragment ions.
- Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z).
- Detection:** The abundance of each ion is measured, and a mass spectrum is generated.

GC-MS Analysis Workflow:



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Caption: Workflow for the analysis of **7-bromoheptanenitrile** by GC-MS.

Mass Spectral Data

The mass spectrum of **7-bromoheptanenitrile** exhibits a characteristic isotopic pattern for bromine-containing compounds.

m/z	Relative Abundance	Assignment
191/189	Low	$[M]^+$ (Molecular Ion)
110	High	$[M - Br]^+$
81/79	Moderate	$[Br]^+$
55	High	$[C_4H_7]^+$
41	High	$[C_3H_5]^+$ (Allyl cation)

Data interpreted from the NIST Chemistry WebBook.[5]

Interpretation:

- Molecular Ion ($[M]^+$): The presence of two molecular ion peaks at m/z 189 and 191, with a roughly 1:1 intensity ratio, is a hallmark of a compound containing one bromine atom.[14][19][20][21] This is due to the natural isotopic abundance of ^{79}Br and ^{81}Br . [19][20][21]
- $[M - Br]^+$ (m/z 110): The loss of a bromine radical from the molecular ion is a common fragmentation pathway for bromoalkanes, resulting in a significant peak at m/z 110.[19]
- $[Br]^+$ (m/z 79/81): The observation of peaks at m/z 79 and 81 corresponds to the bromine cation isotopes.[19]
- $[C_4H_7]^+$ (m/z 55) and $[C_3H_5]^+$ (m/z 41): These are common fragment ions resulting from the cleavage of the alkyl chain. The peak at m/z 41 is likely the stable allyl cation.

Conclusion

The combined application of NMR, IR, and MS provides a complete and unambiguous spectroscopic characterization of **7-bromoheptanenitrile**. The ^1H and ^{13}C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key nitrile and alkyl bromide functional groups, and the mass spectrum confirms the molecular weight and the presence of bromine through its characteristic isotopic pattern. This guide serves as a foundational resource for scientists working with this versatile chemical intermediate, ensuring data integrity and facilitating its effective use in research and development.

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